VU0409106, chemically known as 3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide, is a biaryl ether compound identified as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [, , ] Its role in scientific research primarily focuses on understanding and potentially treating childhood developmental disorders like fragile X syndrome and autism. [] VU0409106 is also being investigated for its potential in regulating feeding, obesity parameters, and binge-like eating behavior. []
VU0409106 undergoes biotransformation primarily through NADPH-independent oxidation, forming its primary metabolite M1 (+16 Da). [, , ] This oxidation is facilitated by both aldehyde oxidase and xanthine oxidase enzymes. [] Further oxidation of M1 by xanthine oxidase leads to the formation of a secondary metabolite, M2 (+36 Da). [] Experiments using 18O-labeled water confirmed the hydroxylase mechanism of these reactions. []
VU0409106 acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [, , ] This means it binds to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site, and reduces the receptor's activity. [, , ] By modulating mGlu5 activity, VU0409106 influences central reward pathways, which are implicated in conditions like anxiety, obesity, and binge-eating. [, ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2